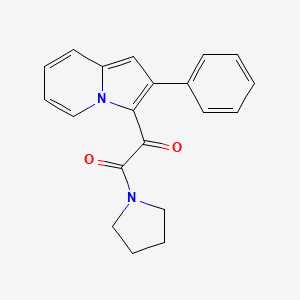![molecular formula C18H19ClFNO2 B5702755 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide, commonly known as 'Fenofibrate', is a synthetic fibric acid derivative that is widely used in the treatment of hyperlipidemia and dyslipidemia. Fenofibrate is a potent lipid-modifying agent that lowers triglycerides and increases high-density lipoprotein (HDL) cholesterol levels in the blood. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various cardiovascular and metabolic diseases.
作用机制
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a decrease in circulating triglyceride levels and an increase in 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide cholesterol levels.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a wide range of biochemical and physiological effects, including:
- Decreased circulating triglyceride levels
- Increased 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide cholesterol levels
- Decreased low-density lipoprotein (LDL) cholesterol levels
- Increased fatty acid oxidation
- Decreased inflammation
- Increased insulin sensitivity
- Decreased oxidative stress
实验室实验的优点和局限性
Fenofibrate is a widely used lipid-modifying agent that has been extensively studied in both in vitro and in vivo experiments. Its lipid-lowering effects make it a valuable tool for studying the role of lipids in various disease states, while its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various cardiovascular and metabolic diseases. However, like all drugs, Fenofibrate has its limitations and should be used with caution in certain populations, such as those with liver or kidney disease.
未来方向
There are several future directions for research on Fenofibrate, including:
- Further investigation of its anti-inflammatory and antioxidant properties and their potential therapeutic implications
- Exploration of its effects on other metabolic pathways, such as glucose metabolism and insulin signaling
- Development of new formulations and delivery methods to improve its efficacy and reduce side effects
- Investigation of its potential as a treatment for other diseases, such as non-alcoholic fatty liver disease and Alzheimer's disease.
合成方法
Fenofibrate can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 4-fluorobenzyl cyanide to form 4-chlorophenyl 4-fluorobenzyl ether. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, Fenofibrate.
科学研究应用
Fenofibrate has been extensively studied for its therapeutic potential in the treatment of various cardiovascular and metabolic diseases, including hyperlipidemia, dyslipidemia, atherosclerosis, and diabetes. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on cardiovascular and metabolic health.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-18(2,23-16-9-5-14(19)6-10-16)17(22)21-12-11-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWHOOBWCBHEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)


![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)

![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)

![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)
![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)